4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzamide structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with pentanoyl chloride in the presence of a base such as triethylamine. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl phenyl sulfone under visible light irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Trifluoromethylpyridine: Known for its applications in pharmaceuticals and agrochemicals.
Trifluoromethoxybenzene: Utilized in the synthesis of various organic compounds.
Uniqueness
4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of a trifluoromethyl group and a benzamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H19F3N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O2/c1-2-3-7-17(25)23-15-10-8-13(9-11-15)18(26)24-16-6-4-5-14(12-16)19(20,21)22/h4-6,8-12H,2-3,7H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
PLRLWFIFTLXNRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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